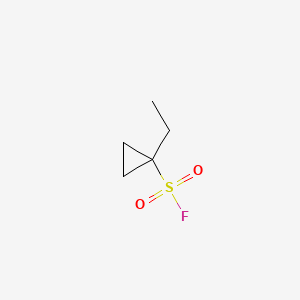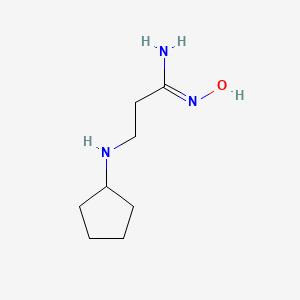
3-(cyclopentylamino)-N'-hydroxypropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(cyclopentylamino)-N’-hydroxypropanimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopentylamino group attached to a propanimidamide backbone, with an additional hydroxy group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopentylamino)-N’-hydroxypropanimidamide typically involves the reaction of cyclopentylamine with a suitable precursor, such as a nitrile or an amide. One common method involves the reaction of cyclopentylamine with acrylonitrile, followed by hydrolysis and subsequent reaction with hydroxylamine to introduce the hydroxy group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(cyclopentylamino)-N’-hydroxypropanimidamide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps, such as crystallization or chromatography, are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(cyclopentylamino)-N’-hydroxypropanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
3-(cyclopentylamino)-N’-hydroxypropanimidamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(cyclopentylamino)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The hydroxy group and the imidamide moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one: A potent phosphodiesterase 7 inhibitor with a similar cyclopentylamino group.
Cyclopentylamine derivatives: Various derivatives with modifications to the cyclopentylamino group, exhibiting different biological activities.
Uniqueness
3-(cyclopentylamino)-N’-hydroxypropanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxy and imidamide groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H17N3O |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
3-(cyclopentylamino)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C8H17N3O/c9-8(11-12)5-6-10-7-3-1-2-4-7/h7,10,12H,1-6H2,(H2,9,11) |
Clé InChI |
HXCUIMAFWKNWEF-UHFFFAOYSA-N |
SMILES isomérique |
C1CCC(C1)NCC/C(=N/O)/N |
SMILES canonique |
C1CCC(C1)NCCC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


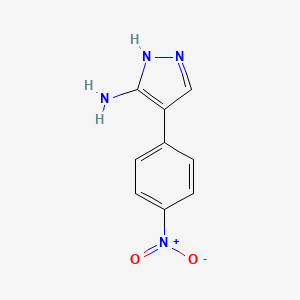
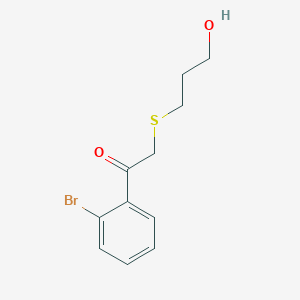


![Thieno[2,3-C]pyridin-3-OL](/img/structure/B15326662.png)
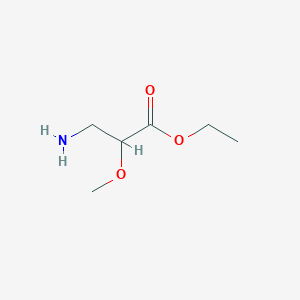
![[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B15326668.png)
![2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B15326674.png)
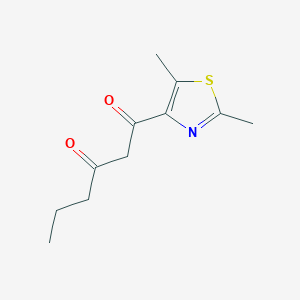

![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B15326697.png)
![4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B15326699.png)
![4-(Tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B15326700.png)
